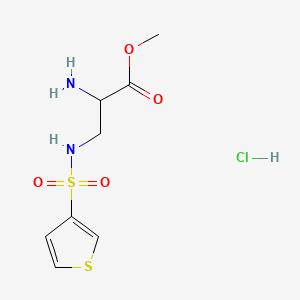
methyl 2-amino-3-(thiophene-3-sulfonamido)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-(thiophene-3-sulfonamido)propanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and a sulfonamide group, making it a unique molecule with interesting properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-3-sulfonic acid and amino acids or their derivatives.
Reaction Steps: The process involves the formation of an amide bond between the amino group of the amino acid and the sulfonic acid group of thiophene-3-sulfonic acid.
Purification: The final product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Scaling Up: The reaction conditions are optimized to scale up the production while maintaining the purity and yield of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere.
Substitution: Nucleophiles like ammonia or amines, and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Sulfonic acids, ketones, or carboxylic acids.
Reduction Products: Amines or alcohols.
Substitution Products: Amides, esters, or other substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Biology: It has potential biological activity, which can be explored for developing new drugs or therapeutic agents. Medicine: The compound's derivatives may exhibit pharmacological properties, making it a candidate for drug development. Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The exact mechanism of action of methyl 2-amino-3-(thiophene-3-sulfonamido)propanoate hydrochloride depends on its specific application. Generally, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can include inhibition or activation of specific signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-amino-3-(thiophene-3-sulfonamido)propanoate: The parent compound without the hydrochloride group.
Methyl 2-amino-3-(benzenesulfonamido)propanoate: Similar structure but with a benzene ring instead of thiophene.
Methyl 2-amino-3-(pyridine-3-sulfonamido)propanoate: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness: Methyl 2-amino-3-(thiophene-3-sulfonamido)propanoate hydrochloride is unique due to the presence of the thiophene ring, which imparts different chemical and biological properties compared to its benzene or pyridine analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
methyl 2-amino-3-(thiophen-3-ylsulfonylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S2.ClH/c1-14-8(11)7(9)4-10-16(12,13)6-2-3-15-5-6;/h2-3,5,7,10H,4,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECVNQKKFTUTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNS(=O)(=O)C1=CSC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-(5-{3-iodobicyclo[1.1.1]pentan-1-yl}pentyl)carbamate](/img/structure/B6605863.png)
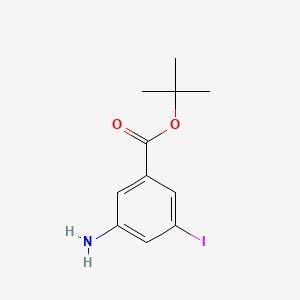
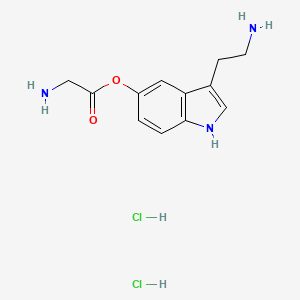
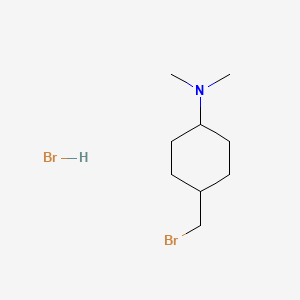
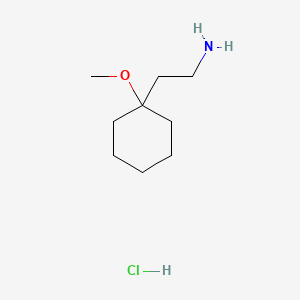
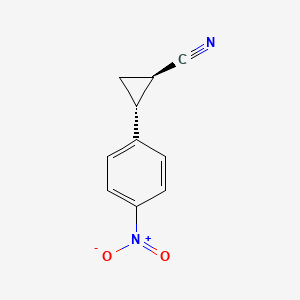
![2-[(dimethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B6605913.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-chloro-6-fluoro-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605933.png)
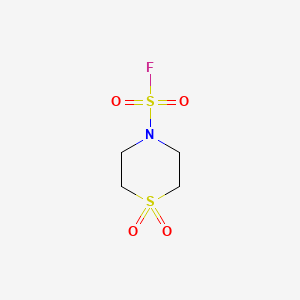
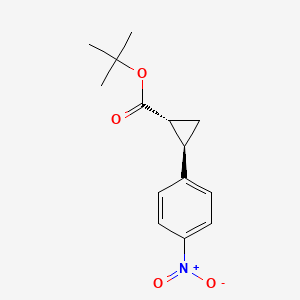
![tert-butyl 7-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.0,1,5]decane-3-carboxylate](/img/structure/B6605964.png)
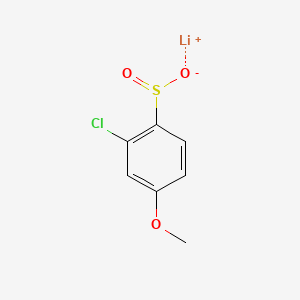
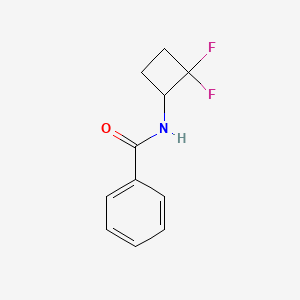
![[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride](/img/structure/B6605981.png)
